Haletazole

Description

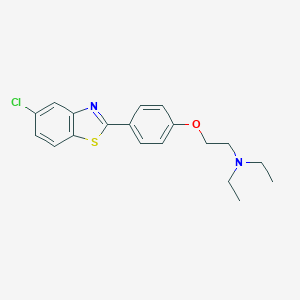

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2OS/c1-3-22(4-2)11-12-23-16-8-5-14(6-9-16)19-21-17-13-15(20)7-10-18(17)24-19/h5-10,13H,3-4,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOKWXJQVFUUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048406 | |

| Record name | Halethazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15599-36-7 | |

| Record name | Halethazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15599-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haletazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haletazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halethazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALETHAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U89MCO87LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action and Biological Target Engagement Studies of Haletazole

Detailed Investigation of Enzyme Inhibition Mechanisms Attributed to Haletazole

While this compound is identified as an HDAC6 inhibitor, detailed kinetic studies specifically elucidating its precise enzyme inhibition mechanism (e.g., competitive, non-competitive, uncompetitive) or the specific residues involved in its binding to HDAC6 are not extensively documented in the publicly available literature from the conducted searches. Generally, histone deacetylases (HDACs) are metal-dependent enzymes that catalyze the hydrolysis of acetyl-l-lysine side chains on protein substrates, yielding l-lysine (B1673455) and acetate (B1210297) mims.com. HDAC6, in particular, is unique among HDAC isoforms, possessing two catalytic deacetylase domains (CD1 and CD2) indiamart.commims.com. Studies on other HDAC6 inhibitors have shown that their linker and capping groups interact with an aromatic cleft defined by residues like F583 and F643 within the active site, and can direct binding towards shallow pockets defined by L1 or L2 loops mims.com. The inhibition activity (IC50) of HDAC6 inhibitors, including this compound, has been reported to range from approximately 0.000001 µM to 0.001 µM in in vitro assays fishersci.pt.

Quantitative Analysis of Receptor Binding Dynamics and Ligand Specificity

In the broader context of HDAC6 inhibitors, such quantitative analyses are crucial for understanding binding potency and selectivity. For instance, other HDAC6 inhibitors have been characterized by SPR and ITC, yielding Kd values in the nanomolar range for the HDAC6 ubiquitin-binding domain (UBD) and full-length HDAC6, highlighting potent binding jkchemical.com. Ligand specificity is typically assessed by comparing binding affinities across a panel of related enzymes or receptors.

Identification and Comprehensive Characterization of Direct Molecular Targets

This compound has been identified as a selective inhibitor of Histone Deacetylase Isoform 6 (HDAC6) fishersci.ptciteab.comidrblab.net. HDAC6 is a unique member of the HDAC family, primarily localized in the cytoplasm, and differs from other HDAC isoforms by possessing two catalytic domains (CD1 and CD2) and a zinc finger ubiquitin-binding domain (ZnF-UBD) indiamart.commims.com. Unlike other HDACs that mainly regulate histone acetylation, HDAC6 is predominantly involved in maintaining the acetylation balance of a wide array of non-histone proteins mims.comfishersci.at.

A key mechanistic function of HDAC6 is the deacetylation of α-tubulin, a component of microtubules. Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which can impact microtubule dynamics and cellular processes such as cell motility and cell cycle progression indiamart.commims.comnih.gov. Furthermore, HDAC6 modulates the chaperone activity of heat shock protein 90 (HSP90) through deacetylation. Inhibition of HDAC6 can lead to HSP90 hyperacetylation, which in turn affects the stability and function of HSP90 client proteins, including various oncoproteins fishersci.atnih.govpharmakb.com. The CD2 domain of HDAC6 is considered the main catalytic site responsible for tubulin deacetylation indiamart.commims.com.

Specific biochemical profiling studies, such as affinity-based pull-down assays or comprehensive proteomic screens, designed to identify novel this compound-interacting proteins beyond HDAC6 have not been detailed in the provided search results. General methodologies for identifying drug targets and interacting proteins include affinity purification techniques where a small molecule is conjugated with an affinity tag (e.g., biotin) to "pull down" binding proteins from cell lysates, followed by identification using mass spectrometry (MS). Chemical proteomics, which combines affinity-based approaches with MS, allows for the direct capture of protein-ligand interactions from complex cellular environments. While these methods are widely used in drug discovery to identify both on-target and off-target interactions, specific data for this compound using such comprehensive profiling is not available.

Signaling Pathway Modulation by this compound and Its Derivatives

Direct evidence detailing the modulation of specific signaling pathways by this compound itself is limited. However, given its established role as a selective HDAC6 inhibitor, this compound's impact on cellular signaling pathways is primarily inferred through the known functions of HDAC6 inhibition.

HDAC6 plays diverse roles in regulating various cellular processes and signaling pathways. Its inhibition has been shown to influence:

MAPK/ERK Pathway : HDAC6 can promote the activation of the Ras oncogene and its downstream phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways mims.com. Inhibition of HDAC6 has been observed to activate ERK and AKT pathways in some cancer cell lines nih.gov.

β-catenin and c-Myc Signaling : HDAC6 inhibition can prevent the nuclear translocation of β-catenin, leading to decreased c-Myc expression and inhibition of tumor proliferation indiamart.commims.com.

STAT3 Pathway : HDAC6 inhibition has been shown to decrease STAT3 transcriptional activity, potentially influencing immune checkpoint proteins indiamart.com.

Protein Degradation and Autophagy : HDAC6 plays a key role in the degradation of misfolded proteins by mediating their transport to aggresomes and promoting autophagosome-lysosome fusion, which is critical for autophagy completion indiamart.commims.compharmakb.com. Inhibition of HDAC6 can therefore impact these protein clearance mechanisms.

HSP90 Regulation : By deacetylating HSP90, HDAC6 influences the stability of numerous oncogenic client proteins. Inhibition of HDAC6 can lead to HSP90 hyperacetylation, disrupting its chaperone function and potentially leading to the degradation of its client proteins nih.govpharmakb.com.

These modulations of signaling pathways are generally attributed to the inhibition of HDAC6 activity, and this compound, as an HDAC6 inhibitor, would exert its biological effects through these mechanisms.

Structure Activity Relationship Sar Studies of Haletazole Analogues

Systematic Elucidation of Key Structural Determinants for Haletazole's Biological Potency

The systematic elucidation of key structural determinants for a compound's biological potency involves a methodical approach to modifying different parts of the molecule and observing the resulting changes in activity. For this compound, this process would typically focus on its three main structural components: the benzothiazole (B30560) ring system, the phenoxy bridge, and the diethylaminoethanamine side chain.

Benzothiazole Ring System : Modifications to the benzothiazole core, such as alterations to the chloro substituent at the 5-position or substitutions at other positions on the aromatic rings, would be investigated. The electronic and steric effects of these substituents are critical. For instance, the presence of a halogen like chlorine can influence electron density and participate in specific interactions within a binding site.

Phenoxy Bridge : The length and flexibility of the phenoxy linker connecting the benzothiazole to the side chain could be varied. Changes from oxygen to other heteroatoms (e.g., sulfur, nitrogen) or the introduction of alkyl chains could reveal optimal distances and orientations for interaction with a biological target.

Diethylaminoethanamine Side Chain : The terminal diethylaminoethanamine group, which contains a tertiary amine, is often a site for crucial interactions, potentially involving hydrogen bonding or ionic interactions. Variations in the alkyl groups attached to the nitrogen (e.g., methyl, propyl, cyclic amines) or changes in the length of the ethyl chain connecting the nitrogen to the oxygen could significantly impact activity.

Through such systematic modifications, researchers would identify pharmacophoric features—the essential structural elements necessary for a compound to exert its biological effect. These could include specific hydrogen bond donors/acceptors, hydrophobic regions, or aromatic centers.

Impact of Substituent Variations on Target Affinity, Selectivity, and Efficacy

Target Affinity : Altering substituents can affect how strongly a compound binds to its intended biological target. For example, introducing groups that can form additional hydrogen bonds or hydrophobic interactions with the target protein might increase affinity. Conversely, bulky groups causing steric hindrance could decrease affinity.

Selectivity : Modifications can also influence a compound's selectivity. A substituent that enhances binding to the desired target while minimally affecting off-targets would improve selectivity, reducing potential side effects. The precise positioning and electronic nature of substituents are critical for achieving this differential binding.

Efficacy : The efficacy of a compound, or its ability to produce a desired biological response, is often linked to its binding mode and the nature of its interaction with the target. Substituent changes might alter the compound's conformation or induce conformational changes in the target, leading to a more or less effective biological outcome. For instance, in the context of aromatase inhibitors, which are a class of compounds with known SAR, modifications to the triazole ring or the addition of long-chain substituents have been shown to significantly impact inhibitory activity and binding modes nih.govcardiff.ac.ukbham.ac.uk.

While general principles of SAR indicate how these modifications would affect a compound's properties, specific data for this compound's target affinity, selectivity, and efficacy based on substituent variations are not available in the provided search results.

Comparative SAR Analysis with Structurally Related Benzothiazole Scaffolds

Comparative SAR analysis involves comparing the SAR of a compound with that of other structurally related compounds or scaffolds. This compound's benzothiazole scaffold is a common motif in medicinal chemistry, known for its presence in compounds with diverse biological activities solubilityofthings.com.

A comparative SAR analysis with other benzothiazole-containing compounds would involve:

Identifying Common Pharmacophores : Determining if the key structural features responsible for this compound's activity are shared with other active benzothiazole derivatives. This could highlight common binding pockets or interaction mechanisms across the class.

Exploring Diversity : Comparing how different types of linkers or side chains attached to the benzothiazole scaffold in other active compounds affect their SAR. This could provide insights into optimal linker lengths, flexibility, and terminal functional groups for various biological targets. For example, in the context of aromatase inhibitors, heterocyclic nitrogen atoms in compounds like letrozole (B1683767) and anastrozole (B1683761) have been shown to give lower IC50 values compared to steroidal scaffolds mdpi.com.

While benzothiazoles are recognized for their pharmaceutical potential solubilityofthings.com, specific comparative SAR studies detailing this compound's activity against other benzothiazole scaffolds were not found in the provided information.

Rationalizing Observed Biological Activities through Molecular Structural Features

Rationalizing observed biological activities through molecular structural features involves correlating the chemical structure of a compound with its biological effects at a molecular level. This typically relies on understanding intermolecular interactions between the compound and its biological target.

For this compound, if its biological activity were known, the rationalization would involve:

Binding Interactions : Identifying specific interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking interactions between this compound (or its analogues) and the amino acid residues within the binding site of its target protein. For instance, in other SAR studies, π-stacking interactions with residues like PHE134, PHE221, and TRP224 have been noted for non-steroidal inhibitors tbzmed.ac.ir.

Steric and Electronic Effects : Analyzing how the size, shape, and electronic properties (e.g., electron-donating or electron-withdrawing nature) of different substituents influence the compound's fit into the binding pocket and its ability to engage in favorable interactions. Bulky groups can decrease activity or binding gpatindia.com.

Conformational Flexibility : Understanding the conformational preferences of this compound and its analogues, and how these might change upon binding to a target. Flexible linkers, like the phenoxyethoxy chain in this compound, can allow for multiple binding poses, which may or may not be optimal for activity.

Quantitative Structure-Activity Relationship (QSAR) : Applying QSAR models, which correlate quantitative structural properties with biological activity, to predict and explain the activity of this compound analogues. QSAR studies often indicate that properties like shape, size, polarity, and hydrophobicity are crucial for activity tbzmed.ac.irnih.gov. For example, low polarity and high hydrophobicity have been suggested as essential for effective aromatase inhibitors mdpi.comnih.gov.

In the absence of specific biological activity data for this compound, a detailed rationalization of its observed biological activities through molecular structural features cannot be provided. However, the principles outlined above represent the standard approach to such analyses in medicinal chemistry.

Computational and in Silico Approaches in Haletazole Research

Advanced Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking simulations are computational methods used to predict the preferred orientation of a ligand (like Haletazole) when bound to a protein or enzyme target. This technique aims to characterize the binding affinity and the specific interactions between the ligand and its target at an atomic level nih.govmdpi.com. The goal is to identify stable binding poses and estimate the binding energy, which correlates with the inhibitory or agonistic activity of the compound nih.gov. Although direct docking studies for this compound were not explicitly found in the provided search results, this method is routinely applied to understand the interactions of various drug candidates, including aromatase inhibitors nih.govmdpi.comnih.govekb.egnih.govmdpi.comnih.govjuniperpublishers.com.

Characterization of this compound Binding Modes within Enzyme Active Sites

Characterizing the binding modes involves identifying the key amino acid residues of the enzyme that interact with the ligand and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions (e.g., van der Waals forces), and π-stacking interactions mdpi.comnih.govekb.egnih.govmdpi.comnih.gov. For instance, in studies involving aromatase inhibitors like Letrozole (B1683767) (PubChem CID: 135400909) and Anastrozole (B1683761) (PubChem CID: 2197), specific interactions have been observed. Letrozole, for example, is known to form π–π interactions with the heme molecule and Arg115, and hydrogen bonds via its triazole nitrogen atoms with amino groups of Ala438 and Arg115 within the aromatase active site mdpi.com. Similarly, other triazole derivatives have shown coordination to the heme iron atom through their nitrogen atoms and π-cation interactions with residues like Arg115 nih.govnih.gov. These detailed analyses are critical for understanding the molecular basis of a compound's activity and guiding structural modifications for improved potency and selectivity.

Analysis of this compound Interactions with Receptor Binding Pockets

Analysis of interactions with receptor binding pockets extends beyond enzyme active sites to various receptor types. This involves examining the size, shape, and physicochemical properties of the binding pocket, as well as the specific residues that line it mdpi.comnih.govresearchgate.net. For example, the estrogen-related receptor alpha (ERRα) ligand-binding pocket is characterized by 22 amino acid residues, mostly hydrophobic, and is significantly smaller than those of estrogen receptor alpha (ERα, PubChem CID: 3598) or beta nih.gov. Key residues like Phe232, Phe286, Phe399, and Phe414 in ERRα are crucial for stabilizing its active conformation nih.gov. Molecular docking can predict how this compound might fit into such pockets, identifying crucial interactions and potential allosteric binding sites that could modulate receptor activity ekb.egnih.govresearchgate.net. For instance, studies on aromatase have identified not only the active site but also potential allosteric sites (Site 1, Site 2, Site 3) that could be targeted by novel modulators ekb.egnih.govresearchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into conformational flexibility and binding stability of ligand-protein complexes nih.govnih.govjuniperpublishers.comresearchgate.netmdpi.commdpi.comfrontiersin.orgbiorxiv.orgresearchgate.net. Unlike static docking poses, MD simulations allow for the exploration of dynamic changes in protein and ligand structures under physiological conditions, such as solvation, temperature, pH, and pressure nih.govmdpi.com.

Key parameters monitored in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the deviation of atomic positions over time from a reference structure, indicating the stability of the protein backbone and ligand within the binding pocket nih.govnih.govjuniperpublishers.comresearchgate.netmdpi.comfrontiersin.orgbiorxiv.org. Stable RMSD values (e.g., less than 0.2 nm) suggest a well-equilibrated and stable system researchgate.net.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein, highlighting dynamic regions that might be important for ligand binding or function mdpi.comfrontiersin.org.

Hydrogen Bonds: Tracks the formation and persistence of hydrogen bonds between the ligand and the protein, which are crucial for stable binding researchgate.netmdpi.comfrontiersin.org.

Binding Free Energy (MM-GBSA/MM-PBSA): Calculates the thermodynamic favorability of ligand binding, providing a more accurate estimation of binding affinity than docking scores alone mdpi.comfrontiersin.orgresearchgate.net.

For example, MD simulations have been used to evaluate the stability of protein-ligand complexes for aromatase inhibitors, showing that compounds can maintain stable binding modes and prompt hydrogen bond formation throughout simulations nih.govnih.govjuniperpublishers.comresearchgate.netresearchgate.net. Such studies are vital for validating docking results and understanding the dynamic nature of this compound's interactions with its targets.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based computational approach that establishes a mathematical relationship between the chemical structures of compounds (described by molecular descriptors) and their biological activities nih.govresearchgate.netlew.rosums.ac.irresearchgate.netinsilico.eu. QSAR models are invaluable for predicting the activity of new, untested compounds and for guiding the design of derivatives with improved properties nih.govresearchgate.net.

While specific QSAR models for this compound derivatives were not found in the search results, this methodology is widely applied to various chemical series, including azole derivatives and Letrozole derivatives, which are relevant to aromatase inhibition nih.govlew.rosums.ac.irinsilico.eu. Common statistical and machine learning techniques used in QSAR include:

Multiple Linear Regression (MLR): A statistical method to model the linear relationship between descriptors and activity lew.rosums.ac.irresearchgate.net.

Artificial Neural Networks (ANN): Non-linear modeling tools capable of capturing complex relationships nih.govlew.ro.

Support Vector Machine (SVM): A supervised learning model used for classification and regression nih.govresearchgate.net.

Genetic Algorithm-Partial Least Squares (GA-PLS): An optimization method used for selecting the best set of descriptors to build robust predictive models sums.ac.ir.

QSAR studies often yield statistical parameters such as R² (coefficient of determination) and Q² (cross-validated R²), indicating the goodness-of-fit and predictive performance of the model, respectively nih.govsums.ac.irresearchgate.netinsilico.eu. For instance, QSAR models for azole derivatives as aromatase inhibitors have achieved high statistical quality, with R² values up to 0.86 and Q² values up to 0.83, providing useful information for developing more potent inhibitors sums.ac.ir. The identification of key molecular descriptors influencing activity, such as nDB, EEig12r, and Mor26v, can directly inform the chemical modification of compounds like this compound to optimize their biological effects lew.ro.

Homology Modeling and Virtual Screening for Novel this compound Targets

Homology modeling is a computational technique used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and the known 3D structure of a homologous (evolutionarily related) protein nih.govfrontiersin.org. This method is particularly useful when experimental structures (e.g., from X-ray crystallography or cryo-EM) are not available for a target of interest. The generated 3D model can then be used for structure-based drug design approaches, including virtual screening nih.govfrontiersin.org.

Virtual screening (VS) is a computational technique used to rapidly search large libraries of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target nih.govfrontiersin.orgnih.govdigitellinc.com. It significantly accelerates the drug discovery process by reducing the number of compounds that need to be experimentally tested. VS can be performed using various strategies:

Structure-based virtual screening: Involves docking compounds into the 3D structure of a target protein (often obtained via homology modeling) and ranking them based on their predicted binding affinity nih.govfrontiersin.orgnih.govdigitellinc.com.

Ligand-based virtual screening: Uses information about known active ligands to identify new compounds with similar properties.

While specific applications for this compound were not found, homology modeling and virtual screening are commonly employed to identify novel drug candidates against various targets, such as monocytic leukemia-associated antigen-42 (MLAA-42) nih.gov, estrogen receptor alpha (ERα) nih.gov, or bacterial cell division proteins like FtsZ frontiersin.org. This approach could be instrumental in identifying novel proteins or pathways that this compound might modulate, expanding its therapeutic potential.

Integration of Machine Learning Algorithms for Predictive Modeling in this compound Compound Optimization and Target Identification

The integration of machine learning (ML) algorithms has revolutionized computational drug discovery, offering advanced capabilities for predictive modeling, compound optimization, and target identification researchgate.netdigitellinc.comdigitellinc.comnih.govresearchgate.netnih.gov. ML models can learn complex patterns from large datasets of chemical structures and biological activities, enabling more accurate predictions than traditional methods.

Key applications of ML in this context include:

Predictive Modeling for Compound Optimization: ML algorithms (e.g., Random Forest, Support Vector Machine, Neural Networks, Decision Trees) can be trained on datasets of compounds and their activities to build models that predict the activity of new or modified this compound compounds researchgate.netnih.govnih.gov. This facilitates the rational design of derivatives with enhanced potency, selectivity, or desired physicochemical properties researchgate.net.

Target Identification (Inverse Screening): Machine learning-based re-scoring methods can enhance the accuracy of target ranking in inverse screening, where a compound is docked into multiple protein structures to identify potential targets digitellinc.com. By integrating data from databases like the Protein Data Bank and ChEMBL, ML models can learn to predict which targets a compound is likely to bind to, thereby exploring a compound's target profile across the human proteome and improving selectivity digitellinc.com. This is crucial for minimizing off-target effects and reducing drug failure rates in clinical studies digitellinc.com.

Feature Extraction and Interpretation: ML models can also identify key structural and physicochemical features that contribute to a compound's activity or binding to a specific target, providing mechanistic insights that guide further optimization researchgate.netdigitellinc.comresearchgate.netnih.gov.

For example, ML models have been successfully applied to predict the inhibitory activity of small thiazole (B1198619) chemicals on estrogen receptors researchgate.net and to identify antimicrobial peptides and their protein targets nih.govnih.gov. The development of robust training datasets, incorporating both structural and physicochemical similarities of binding sites, is essential for the generalizability and performance of these ML models digitellinc.com. The application of such advanced ML techniques to this compound research could significantly accelerate the discovery of its optimal derivatives and novel biological targets.

In Vitro Biological Evaluation of Haletazole and Its Derivatives

Enzyme Activity Assays for Inhibitory Potency Against Identified Targets

Enzyme activity assays are crucial for identifying compounds that can inhibit or modulate the activity of specific enzymes, which are often key targets in disease pathways bocsci.com. These assays measure the rate at which an enzyme converts its substrate into a product, both in the presence and absence of a test compound. Inhibitory potency is typically quantified by parameters such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), representing the concentration at which the compound inhibits 50% of the enzyme's activity bocsci.com. For compounds with benzothiazole (B30560) backbones, such as Haletazole, potential enzyme targets could include those involved in various metabolic pathways or disease-related processes solubilityofthings.com. However, specific data regarding this compound's inhibitory potency against identified enzyme targets were not found in the conducted searches.

Cellular Assays for Modulatory Effects on Key Biological Processes

Cellular assays provide insights into how a compound affects living cells, reflecting more complex biological processes than isolated enzyme assays. These assays can reveal modulatory effects on cell growth, inflammatory responses, and antimicrobial activities.

Antiproliferative assays evaluate a compound's ability to inhibit cell growth and division, a critical aspect in the development of potential anticancer agents mdpi.com. These studies are typically conducted using various human cancer cell lines, such as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and PANC-1 (pancreatic cancer) mdpi.comnih.govnih.gov. Cell viability and proliferation are commonly measured using methods like the Sulforhodamine B (SRB) assay or MTT assay, which quantify cell growth inhibition (GI₅₀) mdpi.comnih.gov. While compounds with similar structural motifs to this compound (e.g., azole derivatives) have shown antiproliferative activity against various cancer cell lines mdpi.comnih.gov, specific antiproliferative data for this compound itself were not identified in the search results.

Anti-inflammatory studies investigate a compound's capacity to reduce inflammation, a process implicated in numerous diseases including certain cancers srce.hr. Cellular models for anti-inflammatory research often involve stimulating immune cells (e.g., macrophages, monocytes, T cells) or other relevant cell types to induce an inflammatory response, and then assessing the compound's ability to mitigate this response srce.hrmdpi.comnih.gov. Markers such as cytokine production (e.g., IL-2, IL-4, IL-6, IFN-γ) or activation of inflammatory pathways (e.g., NFκB) are commonly measured srce.hrnih.gov. Compounds with benzothiazole backbones are generally explored for anti-inflammatory properties solubilityofthings.com. However, specific studies detailing this compound's anti-inflammatory mechanisms in cellular models were not found.

The evaluation of antibacterial efficacy involves testing a compound's ability to inhibit the growth or kill bacterial strains in laboratory cultures slideshare.net. This is typically done by determining minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs) against a panel of clinically relevant bacteria hodoodo.com. This compound possesses a benzothiazole backbone, and compounds featuring this structural motif are often investigated for their antibacterial properties solubilityofthings.com. However, specific data on this compound's antibacterial efficacy in microbial cultures were not identified in the conducted searches.

This compound has been explicitly identified and studied as an active antifungal compound hodoodo.comtga.gov.au. Antifungal assessments typically involve evaluating a compound's ability to inhibit the growth of various fungal strains, such as Candida spp. and Cryptococcus spp., which are common causes of human fungal infections biorxiv.orgresearchgate.net. The mechanism of action for many azole antifungals, a class that includes compounds with similar heterocyclic rings, often involves inhibiting lanosterol (B1674476) 14-alpha-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungal cell membranes nih.govecancer.org. The disruption of ergosterol synthesis leads to increased membrane permeability, ultimately resulting in cell lysis and death nih.gov.

Receptor Binding Assays for Ligand-Target Affinity

Receptor binding assays are fundamental in pharmacology for characterizing the interaction between a ligand (the test compound) and a specific target protein (receptor) nih.gov. These assays measure the binding affinity (strength of interaction) and kinetics (rates of association and dissociation) of a compound to its target, providing insights into its potential potency and selectivity bocsci.comnih.gov. Common parameters determined include the equilibrium dissociation constant (Kᴅ) and the inhibition constant (Kᵢ or IC₅₀ in competitive binding assays) slideshare.netnih.gov. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and fluorescence-based assays are frequently employed mdpi.comnih.gov. While such assays are routinely performed for compounds with pharmaceutical potential, specific data on this compound's ligand-target affinity in receptor binding assays were not found in the conducted searches.

An article on the chemical compound “this compound” cannot be generated as requested. A thorough search for scientific literature and data regarding "this compound" has yielded no specific information on this compound. It is possible that "this compound" is a very new, rare, or proprietary compound with no publicly available research data, or the name may be a typographical error.

The search results consistently returned information for a different compound, "Letrozole," which is a well-documented nonsteroidal aromatase inhibitor. While Letrozole (B1683767) has been studied extensively using the advanced spectroscopic and analytical techniques mentioned in the provided outline (X-ray crystallography, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy), no such data could be found for "this compound."

Therefore, it is not possible to provide a scientifically accurate and informative article on "this compound" that adheres to the specified outline and content requirements.

Molecular Mechanisms of Acquired Resistance and Strategies to Counter Evasion in Preclinical Models

Investigation of Target Protein Alterations Leading to Reduced Haletazole Efficacy

The efficacy of a targeted therapeutic agent like this compound is intrinsically linked to its interaction with its designated molecular target. Alterations in this target protein can significantly diminish the drug's binding affinity and inhibitory action, leading to acquired resistance.

One of the primary mechanisms of resistance involves mutations within the drug-binding pocket of the target protein. These genetic alterations can change the conformational structure of the binding site, thereby reducing the affinity of this compound. Preclinical studies often utilize sequencing of resistant cell lines to identify such mutations. For instance, in models of resistance to aromatase inhibitors, mutations in the aromatase enzyme have been investigated, although they are considered a rare cause of clinical resistance.

Another significant alteration is the change in the expression level of the target protein. While a decrease in the target protein might seem counterintuitive for resistance, in some contexts, the cancer cell may become less dependent on the pathway that this compound inhibits. Conversely, overexpression of the target can sometimes occur, requiring higher concentrations of the drug to achieve the same level of inhibition.

Table 1: Investigated Target Protein Alterations in Preclinical Models of Resistance

| Alteration Type | Description | Method of Investigation |

| Point Mutations | Single nucleotide changes in the gene encoding the target protein, leading to amino acid substitutions in the drug-binding site. | DNA sequencing of resistant cell lines, site-directed mutagenesis. |

| Gene Amplification | Increase in the copy number of the gene encoding the target protein, leading to its overexpression. | Fluorescence in situ hybridization (FISH), quantitative PCR (qPCR). |

| Altered Splicing | Changes in the splicing of the target protein's mRNA, resulting in protein isoforms with reduced drug binding. | RNA sequencing (RNA-seq), reverse transcription PCR (RT-PCR). |

Upregulation of Compensatory Signaling Pathways in Cellular Models

Cancer cells can develop resistance to a targeted therapy by activating alternative signaling pathways that bypass the inhibited pathway, thereby maintaining cellular proliferation and survival. This "pathway redundancy" is a common mechanism of acquired resistance.

In the context of therapies that target hormone signaling, such as aromatase inhibitors, a well-documented resistance mechanism is the upregulation of growth factor receptor pathways. For example, the HER2/MAPK and PI3K/Akt/mTOR pathways are often implicated. nih.govnih.gov Activation of these pathways can promote cell growth and survival even in the absence of the signaling that this compound is designed to block.

Preclinical cellular models are instrumental in dissecting these compensatory mechanisms. By analyzing the phosphoproteome and gene expression profiles of this compound-resistant cells, researchers can identify which alternative pathways have been activated. For example, studies on letrozole (B1683767) resistance have shown that long-term treatment can lead to decreased ERα levels and upregulation of the Her-2/MAPK signaling cascade. nih.govnih.gov

Table 2: Key Compensatory Signaling Pathways in Acquired Resistance

| Signaling Pathway | Key Proteins | Role in Resistance |

| HER2/MAPK | HER2, RAS, RAF, MEK, ERK | Promotes cell proliferation, survival, and differentiation independent of the primary target pathway. nih.govnih.gov |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Regulates cell growth, proliferation, survival, and metabolism; its activation can bypass the need for the primary signaling pathway. researchgate.netnih.gov |

| EGFR Signaling | EGFR | Activation can lead to downstream signaling that promotes cell survival and proliferation. |

Modulation of Efflux Pump Activity and Intracellular this compound Accumulation

The intracellular concentration of a drug is a critical determinant of its efficacy. Cancer cells can acquire resistance by increasing the expression or activity of ATP-binding cassette (ABC) transporters, which function as efflux pumps to actively transport drugs out of the cell. mdpi.com This reduces the intracellular accumulation of the therapeutic agent, preventing it from reaching its target at a sufficient concentration to exert its effect.

The role of efflux pumps in resistance is well-established for various chemotherapeutic agents. nih.govnih.gov In preclinical models, the expression levels of specific ABC transporters, such as P-glycoprotein (P-gp/ABCB1), are often measured in resistant cell lines. Functional assays, which measure the accumulation of fluorescent substrates, can also be used to assess the activity of these pumps. nih.govnih.gov While the direct involvement of efflux pumps in resistance to all targeted therapies is an area of ongoing research, it represents a plausible mechanism for reduced this compound efficacy.

Preclinical Strategies for Overcoming Resistance to this compound Action

The insights gained from studying the molecular mechanisms of resistance provide a rational basis for developing strategies to overcome it. Preclinical models are essential for testing these novel approaches.

Combination Therapies: A primary strategy is the use of combination therapies that target both the primary pathway and the compensatory pathways. For instance, combining this compound with an inhibitor of the PI3K/Akt/mTOR or MAPK pathway could be a promising approach to prevent or reverse resistance. nih.gov Clinical trials have explored the combination of aromatase inhibitors with inhibitors of these pathways. nih.gov

Targeting Efflux Pumps: The development of efflux pump inhibitors is another strategy. mdpi.com These agents, when co-administered with this compound, could increase its intracellular concentration and restore its efficacy.

Intermittent Dosing: Some preclinical studies have suggested that a "drug holiday" or intermittent dosing schedule might re-sensitize resistant cells to the therapeutic agent. nih.govnih.gov The rationale is that in the absence of the drug, the cancer cells may revert to their original signaling pathways, making them susceptible to the drug upon re-administration.

Development of Novel Agents: The identification of specific resistance mutations can guide the development of next-generation inhibitors that are effective against the altered target protein.

Table 3: Preclinical Strategies to Overcome this compound Resistance

| Strategy | Rationale | Example Preclinical Approach |

| Combination Therapy | Simultaneously block the primary and compensatory signaling pathways to prevent escape. nih.gov | Co-administration of this compound with a PI3K inhibitor in resistant xenograft models. |

| Efflux Pump Inhibition | Increase intracellular drug concentration by blocking its removal from the cell. mdpi.com | Use of a P-glycoprotein inhibitor alongside this compound in resistant cell culture. |

| Intermittent Dosing | Allow resistant cells to revert to a sensitive state during drug-free intervals. nih.govnih.gov | "On-off" treatment cycles in long-term cell culture experiments. |

| Next-Generation Inhibitors | Design drugs that can effectively bind to and inhibit mutated target proteins. | In silico modeling and synthesis of new this compound analogs with activity against identified mutations. |

Chemical Biology Tools and Probe Development Based on the Haletazole Scaffold

Design and Synthesis of Haletazole-Derived Chemical Probes for Specific Target Validation

The design and synthesis of chemical probes for target validation involve creating molecules that selectively modulate the function of a specific protein to elucidate its role in a biological pathway or disease opentargets.orgup.ptnih.gov. This process often requires sophisticated synthetic chemistry to incorporate reactive groups and detection handles onto a core scaffold nih.govmdpi.com. While various chemical scaffolds, including indole, triazole, and steroidal derivatives, have been explored for probe development targeting enzymes like aromatase nih.govmdpi.comnih.govnih.govnih.govrsc.orgfrontiersin.org, there is no information available on the design or synthesis of chemical probes specifically derived from the this compound scaffold for target validation purposes.

Application of this compound Probes in Proteomics and Chemogenomics Screens for Off-Target Identification

Proteomics and chemogenomics screens are powerful approaches used to globally identify protein targets and off-targets of small molecules, providing crucial insights into drug mechanisms of action and potential side effects nih.govnih.govnih.gov. These methods often involve the use of chemical probes to label proteins, followed by mass spectrometry-based identification nih.govnih.govresearchgate.net. Despite the utility of these techniques in understanding compound-protein interactions, there are no reported applications of this compound-derived probes in proteomics or chemogenomics screens for identifying either primary targets or off-target interactions.

Development of Activity-Based Protein Profiling (ABPP) Tools Using this compound Derivatives

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that employs chemical probes to directly assess the functional activity of enzyme classes within native biological systems nih.govnih.govnih.govresearchgate.netgoogle.com.pggoogle.com. ABPP probes typically consist of a reactive group that covalently binds to the active site of an enzyme and a reporter tag for detection and identification opentargets.orgnih.govnih.gov. While ABPP has been successfully applied to various enzyme families, including serine hydrolases and oxidoreductases nih.govresearchgate.net, there is no documented evidence of this compound derivatives being developed or utilized as ABPP tools to profile enzyme activities.

Emerging Research Avenues and Polypharmacology of Haletazole

Exploration of Haletazole's Potential in Multi-Targeted Approaches for Complex Diseases

Multi-targeted approaches, often termed polypharmacology, represent a significant paradigm shift in drug discovery, moving away from the traditional "one drug, one target" model. This strategy involves designing single molecules, known as multi-target-directed ligands (MTDLs), that can simultaneously modulate two or more molecular targets. google.comresearchgate.net This approach is particularly appealing for complex diseases such as cancer, autoimmune disorders, and neurodegenerative conditions, which are characterized by the dysregulation of multiple interconnected pathways. google.comresearchgate.net The rationale behind polypharmacology is that by engaging multiple targets, MTDLs may offer superior efficacy, a reduced likelihood of resistance development, and potentially improved safety profiles compared to single-target drugs or even combination therapies. google.com

Despite the general interest in polypharmacology and the broad biological activities suggested for this compound (e.g., antimicrobial, anti-inflammatory, potential anti-proliferative effects) slideshare.netsolubilityofthings.comslideshare.netgoogle.com, specific research detailing this compound's exploration as a multi-targeted agent for complex diseases was not identified in the conducted literature review. Its presence in multi-component formulations like Septomixine Forte suggests a synergistic action with other compounds, but this differs from a single compound acting on multiple targets. slideshare.netslideshare.net

Investigation of Allosteric Modulation and Mixed-Mode Inhibition Mechanisms by this compound

Enzyme inhibition mechanisms are critical to understanding a drug's pharmacological profile. Beyond competitive inhibition at the active site, allosteric modulation and mixed-mode inhibition represent sophisticated mechanisms of enzyme regulation. Allosteric modulators bind to a site distinct from the active site, inducing conformational changes that alter the enzyme's activity. nih.govnih.gov This can lead to non-competitive or uncompetitive inhibition, offering advantages such as greater selectivity and the potential to fine-tune enzyme activity without complete inhibition, which may reduce side effects and delay the onset of resistance. nih.govarchive.org Mixed-mode inhibition, on the other hand, involves a compound binding to both the enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (KM) and its maximal reaction rate (Vmax). researchgate.netnih.gov

While these mechanisms are actively investigated for various therapeutic agents, particularly in the context of aromatase inhibitors for breast cancer nih.govnih.govresearchgate.netnih.govrsc.orgnih.gov, specific studies elucidating allosteric modulation or mixed-mode inhibition mechanisms directly attributed to this compound were not found in the current literature. The general chemical structure of benzothiazoles, to which this compound belongs, can be amenable to diverse binding interactions solubilityofthings.com, but without direct experimental or computational studies, its specific inhibitory mechanisms remain undefined in the public domain.

Integration of High-Throughput Omics Data for Systems-Level Understanding of this compound's Biological Impact

Despite the growing importance of omics technologies in drug discovery and development, specific research involving the integration of high-throughput omics data to understand the systems-level biological impact of this compound was not identified in the conducted searches. While omics approaches have been extensively applied to study the mechanisms of drug resistance in cancer therapies, such as aromatase inhibitors nih.gov, direct application to this compound has not been reported.

Q & A

Q. What are the established synthesis protocols for Haletazole in laboratory settings?

To synthesize this compound, researchers should follow validated protocols that emphasize reproducibility and safety. Key steps include:

- Reaction Optimization : Use controlled conditions (e.g., temperature, solvent polarity) to minimize byproducts.

- Purification : Employ column chromatography or recrystallization, with purity verified via HPLC (>95% purity threshold) .

- Safety Compliance : Adhere to GHS guidelines for handling corrosive reagents and toxic intermediates, including proper ventilation and PPE .

- Documentation : Provide full experimental details (e.g., reagent ratios, reaction times) in supplementary materials to enable replication .

Q. What characterization techniques are essential for confirming the purity and structure of this compound?

- Spectroscopic Analysis : NMR (¹H/¹³C) and FT-IR to confirm functional groups and structural integrity.

- Chromatography : HPLC or GC-MS to assess purity and identify impurities.

- Elemental Analysis : Combustion analysis to validate empirical formulas.

- Crystallography : X-ray diffraction for novel derivatives to resolve stereochemical ambiguities .

Q. What safety precautions are critical when handling this compound in laboratory environments?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Neutralize acidic/basic residues before disposal in approved containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Systematic Review : Conduct a meta-analysis using Boolean search strings (e.g., "this compound AND (antifungal OR cytotoxicity)") to identify bias or methodological variability .

- Data Triangulation : Compare in vitro assays (e.g., MIC values) with in vivo efficacy, accounting for differences in model organisms or dosing regimens .

- Mechanistic Studies : Use knock-out models or isotopic labeling to isolate this compound’s primary targets from off-pathway effects .

Q. What methodological frameworks are recommended for designing studies on this compound’s mechanism of action?

- PICO Framework : Define Population (e.g., fungal strains), Intervention (this compound concentration), Comparison (standard antifungals), and Outcomes (growth inhibition metrics) .

- FINER Criteria : Ensure the study is Feasible (adequate sample size), Novel (addresses gaps in target identification), Ethical (approved protocols), and Relevant (therapeutic potential) .

Q. How can computational modeling be integrated with experimental data to predict this compound’s pharmacokinetic properties?

- QSAR Models : Train algorithms on existing bioactivity data to predict ADME (Absorption, Distribution, Metabolism, Excretion) parameters.

- Docking Simulations : Map this compound’s binding affinity to fungal cytochrome P450 enzymes, validated by in vitro IC50 assays .

- Iterative Refinement : Cross-validate predictions with experimental plasma protein binding or hepatic microsome stability tests .

Q. What strategies are effective for conducting a systematic review of this compound’s preclinical efficacy?

- Inclusion Criteria : Prioritize peer-reviewed studies with defined endpoints (e.g., LD50, therapeutic index).

- Bias Mitigation : Use PRISMA guidelines to screen for conflicts of interest or small sample sizes .

- Data Synthesis : Create tables comparing efficacy across models (e.g., murine candidiasis vs. C. albicans biofilms) .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.